



## Application Notes and Protocols for Studying the SHP2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | G-9791    |           |
| Cat. No.:            | B15603684 | Get Quote |

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing allosteric inhibitors to study the role of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) in signal transduction. The protocols detailed below focus on the use of well-characterized SHP2 inhibitors, such as SHP099 and TNO155, to investigate the RAS-MAPK signaling pathway.

## Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including proliferation, survival, and differentiation.[1][2] It is a key component of the RAS-MAPK signaling cascade, acting downstream of receptor tyrosine kinases (RTKs).[3] Dysregulation of SHP2 activity is implicated in several human diseases, including cancer.[1][3] Allosteric inhibitors of SHP2, such as SHP099 and TNO155, have emerged as valuable tools for studying SHP2 function and as potential therapeutic agents.[1][2] [3] These inhibitors stabilize SHP2 in an auto-inhibited conformation, preventing its activation and downstream signaling.[1][3]

### **Data Presentation**

The following tables summarize the quantitative data for the allosteric SHP2 inhibitors SHP099 and TNO155, demonstrating their potency in biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of SHP099



| Assay Type                  | Target                | Cell Line | IC50          | Reference |
|-----------------------------|-----------------------|-----------|---------------|-----------|
| Biochemical<br>Assay        | SHP2                  | -         | 0.071 μΜ      | [1][3]    |
| Cellular Assay<br>(p-ERK)   | SHP2                  | KYSE520   | Not Specified | [4]       |
| Cell Proliferation<br>Assay | SHP2                  | MV4-11    | 0.32 μΜ       | [5]       |
| Cell Proliferation<br>Assay | SHP2                  | TF-1      | 1.73 μΜ       | [5]       |
| Biochemical<br>Assay        | SHP2 (Wild-<br>Type)  | -         | 0.690 μΜ      | [5]       |
| Biochemical<br>Assay        | SHP2 (D61Y<br>Mutant) | -         | 1.241 μΜ      | [5]       |
| Biochemical<br>Assay        | SHP2 (E69K<br>Mutant) | -         | 0.416 μΜ      | [5]       |
| Biochemical<br>Assay        | SHP2 (A72V<br>Mutant) | -         | 1.968 μΜ      | [5]       |
| Biochemical<br>Assay        | SHP2 (E76K<br>Mutant) | -         | 2.896 μΜ      | [5]       |

Table 2: Biochemical and Cellular Activity of TNO155

| Assay Type                  | Target               | Cell Line | IC50     | Reference |
|-----------------------------|----------------------|-----------|----------|-----------|
| Biochemical<br>Assay        | SHP2 (Wild-<br>Type) | -         | 0.011 μΜ | [4]       |
| Cellular Assay<br>(p-ERK)   | SHP2                 | KYSE520   | 0.008 μΜ | [4]       |
| Cell Proliferation<br>Assay | SHP2                 | KYSE520   | 0.100 μΜ | [4]       |



# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the SHP2 signaling pathway and a general experimental workflow for studying the effects of SHP2 inhibitors.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. OAK Open Access Archive [oak.novartis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying the SHP2 Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15603684#g-9791-as-a-tool-for-studying-specific-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com